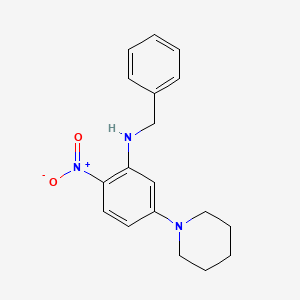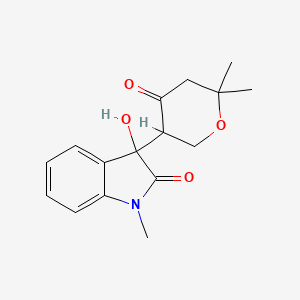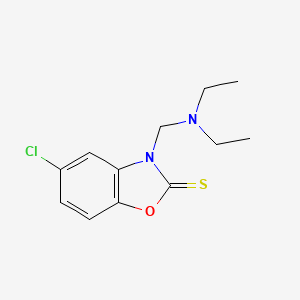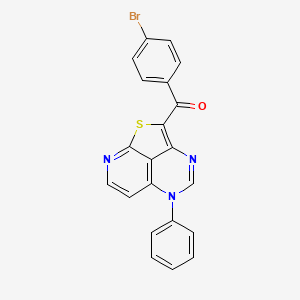![molecular formula C15H21N3O3 B5074247 N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide](/img/structure/B5074247.png)
N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide is an organic compound with a complex structure that includes a cyclohexyl group, a phenyl group, and a hydrazinecarboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide typically involves the reaction of cyclohexylamine with phenylglyoxylic acid, followed by the addition of hydrazinecarboxamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: The compound could be explored for its potential therapeutic effects.
Industry: It may find use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide is not well-understood. it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions, given its functional groups. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazine: Similar structure but lacks the carboxamide group.
2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide: Similar structure but lacks the cyclohexyl group.
Uniqueness
N-cyclohexyl-2-[hydroxy(phenyl)acetyl]hydrazinecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the cyclohexyl and phenyl groups, along with the hydrazinecarboxamide moiety, makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-phenylacetyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13(11-7-3-1-4-8-11)14(20)17-18-15(21)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13,19H,2,5-6,9-10H2,(H,17,20)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRDCDBELOHPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732699 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5074170.png)
![2-OXO-2-[(1-PHENYLETHYL)AMINO]ETHYL 1-BENZENECARBOTHIOATE](/img/structure/B5074178.png)


![N-[4-(2-amino-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-4-yl)phenyl]acetamide](/img/structure/B5074201.png)

![2-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B5074218.png)
![5-cyclohexyl-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5074220.png)
![N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]propanamide](/img/structure/B5074228.png)

![2-{[4-(2,6-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5074243.png)
![3-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5074255.png)
![2-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5074265.png)
![1-[5-(4-ethylphenoxy)pentyl]pyrrolidine](/img/structure/B5074272.png)
